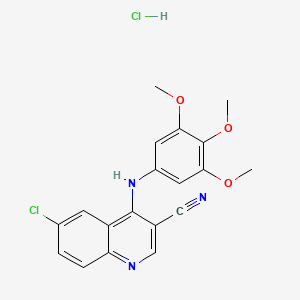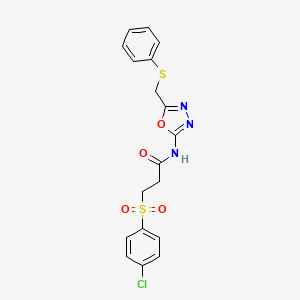![molecular formula C17H19N3O3S B2785573 N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide CAS No. 692746-41-1](/img/structure/B2785573.png)
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide, also known as PSB-1115, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biological systems, making it an important area of research for scientists in many different fields.
Mecanismo De Acción
The mechanism of action of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves its ability to inhibit the activity of certain enzymes and proteins involved in various cellular processes. Specifically, this compound has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival. By inhibiting this enzyme, this compound can induce cell death in cancer cells and reduce inflammation in other cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on various biological systems. In cancer cells, this compound has been shown to induce cell death by inhibiting DNA repair and cell survival pathways. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In neurological cells, this compound has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide in lab experiments is its ability to target specific molecular pathways involved in various biological processes. This specificity allows researchers to study the effects of this compound on these pathways in a controlled manner. However, one limitation of using this compound in lab experiments is its potential toxicity to cells. Researchers must carefully determine the appropriate concentration of this compound to use in experiments to avoid cell damage or death.
Direcciones Futuras
There are many potential future directions for research on N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide. One area of interest is the development of more potent and selective inhibitors of PARP-1, which could have even greater therapeutic potential in cancer and other diseases. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties, which could increase their efficacy and reduce toxicity in vivo. Finally, research on the use of this compound in combination with other drugs or therapies could lead to more effective treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide involves several steps, including the reaction of piperidine-1-sulfonyl chloride with isonicotinamide in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic separations to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific molecular pathways involved in cell proliferation and survival. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. In neurological research, this compound has been shown to have neuroprotective effects, potentially making it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(14-8-10-18-11-9-14)19-15-4-6-16(7-5-15)24(22,23)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDZDJWWHVCIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

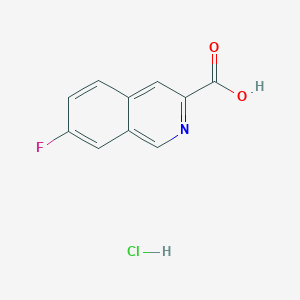
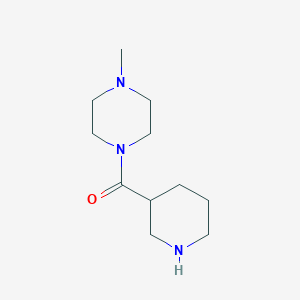
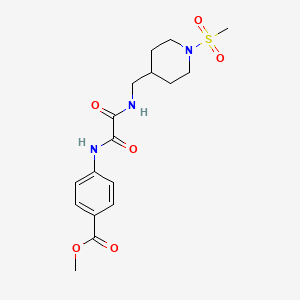
![2-{[5-(4-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2785493.png)
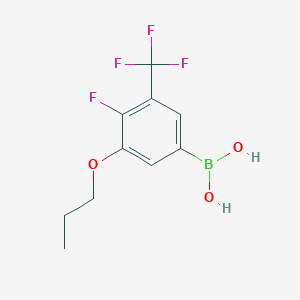

![N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2785497.png)
![2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid](/img/structure/B2785498.png)
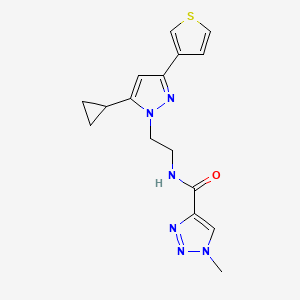
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)benzamide](/img/structure/B2785505.png)
![2-Methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2785506.png)
